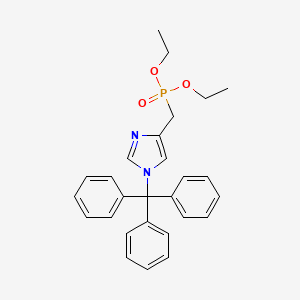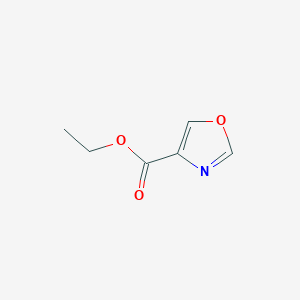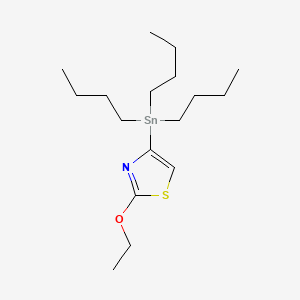![molecular formula C12H10N4 B1350452 4-Phényl-1H-pyrazolo[3,4-b]pyridin-3-ylamine CAS No. 174713-63-4](/img/structure/B1350452.png)
4-Phényl-1H-pyrazolo[3,4-b]pyridin-3-ylamine
Vue d'ensemble
Description
“4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine” is a member of the 1H-pyrazolo[3,4-b]pyridines family, which are heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .
Synthesis Analysis
The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has also been introduced .Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridines involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Applications De Recherche Scientifique
Applications biomédicales
Les 1H-pyrazolo[3,4-b]pyridines, qui comprennent la « 4-Phényl-1H-pyrazolo[3,4-b]pyridin-3-ylamine », ont été largement étudiées pour leurs applications biomédicales . Plus de 300 000 1H-pyrazolo[3,4-b]pyridines ont été décrites, qui sont incluses dans plus de 5 500 références (2 400 brevets) à ce jour . Ces composés ont suscité l'intérêt des chimistes médicinaux en raison de leur grande similarité avec les bases puriques adénine et guanine .
Potentiel antimicrobien
L'exploration du potentiel antimicrobien des composés portant l'échafaudage pyrazolo[3,4-b]pyridine a été entreprise . Cela pourrait potentiellement inclure la « this compound ».
Mécanisme réactionnel et progrès
Des études visant à approfondir la compréhension du mécanisme réactionnel et du progrès, à améliorer les rendements et à exploiter davantage les méthodes de synthèse de dérivés modifiés sont en cours .
Mécanisme D'action
Target of Action
It is known that pyrazolo[3,4-b]pyridines, the class of compounds to which it belongs, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Mode of Action
Compounds with a similar structure have been shown to exhibit anticancer activity against various tumor cell lines .
Result of Action
Analyse Biochimique
Biochemical Properties
4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can modulate signaling pathways and cellular processes, making 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine a valuable tool in biochemical research .
Cellular Effects
The effects of 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can alter the activity of transcription factors, which are proteins that regulate the expression of specific genes . By doing so, 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine can affect cellular responses to external stimuli and contribute to the regulation of cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function . This compound can act as an inhibitor or activator of enzymes, depending on the context of the biochemical reaction . Additionally, 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine in laboratory settings have been extensively studied. This compound exhibits stability under various conditions, but it can degrade over time, especially when exposed to light or high temperatures . Long-term studies have shown that 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine vary with different dosages. At low doses, this compound can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine can exhibit toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s adverse effects become pronounced .
Metabolic Pathways
4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . This compound can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism . Understanding the metabolic pathways of 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine is crucial for optimizing its therapeutic potential and minimizing adverse effects .
Transport and Distribution
The transport and distribution of 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution of 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine can influence its activity and effectiveness in modulating biochemical pathways .
Subcellular Localization
4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine exhibits specific subcellular localization, which can affect its activity and function . This compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine is essential for understanding its precise role in cellular processes and optimizing its use in therapeutic applications .
Propriétés
IUPAC Name |
4-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-11-10-9(8-4-2-1-3-5-8)6-7-14-12(10)16-15-11/h1-7H,(H3,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHKPJCWBZMRSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC3=NNC(=C23)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377338 | |
| Record name | 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174713-63-4 | |
| Record name | 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 174713-63-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















